(R)-(-)-Citronellyl bromide
Description
Significance of Chiral Monoterpene Derivatives in Asymmetric Catalysis and Organic Chemistry
Chiral monoterpene derivatives are cornerstones of modern organic synthesis, primarily because they are part of the "chiral pool," a collection of inexpensive and abundant enantiopure compounds provided by nature. univie.ac.atnih.govwikipedia.org This natural availability allows chemists to bypass the often complex and costly steps of creating chirality from achiral materials. wikipedia.orgu-szeged.hu The inherent, well-defined stereochemistry of monoterpenes like citronellol (B86348), pulegone, carvone, and pinene can be transferred to new, more complex molecules, a process crucial for producing pharmaceuticals, agrochemicals, and fragrances where specific enantiomers are required for biological activity. univie.ac.atu-szeged.huresearchgate.netd-nb.info
These derivatives are prized for their structural diversity, which includes varied functional groups (alcohols, aldehydes, alkenes) and carbon skeletons (acyclic, monocyclic, bicyclic) that can be chemically modified. univie.ac.atresearchgate.net This versatility makes them ideal starting points for the total synthesis of complex natural products. nih.govresearchgate.net For instance, the chiral methyl-branching in the citronellol family is particularly useful for building sophisticated acyclic and cyclic structures. univie.ac.atresearchgate.net Furthermore, monoterpenes are frequently used to synthesize chiral auxiliaries, ligands for metal-catalyzed asymmetric reactions, and organocatalysts, which guide reactions to produce a desired enantiomer with high selectivity. u-szeged.humdpi.com
Overview of Academic Research Trajectories for (R)-(-)-Citronellyl Bromide as a Chiral Building Block
This compound, with its defined stereocenter and reactive bromide functional group, is a versatile reagent for introducing a chiral C10 isoprenoid unit. Research has demonstrated its successful application in a variety of synthetic strategies.
One major research avenue involves its use in alkylation and coupling reactions . As a primary alkyl bromide, it readily undergoes nucleophilic substitution. For instance, it has been used in the synthesis of the C15 side chain of α-tocopherol (Vitamin E), where it is coupled with a C5 optically active unit. researchgate.net Similarly, it has been employed in the synthesis of the sex pheromone of Euproctis pseudoconspersa through an alkylation strategy. mdpi.comresearchgate.net In material science, both (R)- and (S)-citronellyl bromide have been used to synthesize chiral tails for liquid crystals. acs.org Researchers alkylated pyrogallol (B1678534) and 2,4-dihydroxybenzaldehyde (B120756) with citronellyl bromide under Williamson ether synthesis conditions to create complex organic molecules with specific stereochemistry. acs.orgacs.org
Another significant application is in the synthesis of natural products and biologically active molecules . The compound serves as a key intermediate in multi-step syntheses. For example, it can be converted into citronellyltriphenylphosphonium bromide, a Wittig reagent used to synthesize (+)-caparratriene. sigmaaldrich.comsigmaaldrich.com It is also a precursor for (R)-3,7-dimethyloct-6-ene-1-amine via the Gabriel synthesis, which can be further modified to create retro-amides. sigmaaldrich.comsigmaaldrich.com In a different study, the enantiomer, (S)-citronellyl bromide, was used as a linchpin in a two-step synthesis of (R)-tuberculostearic acid, a component of lipids found in Mycobacterium tuberculosis. rsc.org
The reactivity of this compound is summarized in several key reaction types:
Gabriel Synthesis : To produce chiral primary amines. sigmaaldrich.com
Wittig Reaction : To form carbon-carbon double bonds for the synthesis of terpenes like (+)-caparratriene. sigmaaldrich.com
Alkylation : Used with reagents like potassium hydroxide (B78521) in DMSO to generate citronellyl derivatives of sulfoximines. sigmaaldrich.comsigmaaldrich.com
Organocuprate Coupling : Reaction with dimethyl copper lithium has been shown to produce (R)-2,6-dimethylnon-2-ene, a precursor to the Southern corn rootworm pheromone, with a 74% yield.
These research trajectories highlight this compound's role as a reliable and versatile chiral building block, enabling the stereocontrolled synthesis of a wide range of complex organic molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10340-84-8 | sigmaaldrich.comamerigoscientific.com |
| Molecular Formula | C₁₀H₁₉Br | sigmaaldrich.comchembk.com |
| Molecular Weight | 219.16 g/mol | sigmaaldrich.comamerigoscientific.com |
| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.11 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comchembk.com |
| Boiling Point | 111 °C at 12 mmHg | sigmaaldrich.comsigmaaldrich.comchembk.com |
| Refractive Index (n20/D) | 1.474 | sigmaaldrich.comsigmaaldrich.comchembk.com |
| Optical Rotation ([α]20/D) | -6.8° (neat) | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | QPKCDMXLSDFCQD-SNVBAGLBSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H19B |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(6R)-8-bromo-2,6-dimethyloct-2-ene |
InChI |
InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m1/s1 |
InChI Key |
QPKCDMXLSDFCQD-SNVBAGLBSA-N |
SMILES |
CC(CCC=C(C)C)CCBr |
Isomeric SMILES |
C[C@H](CCC=C(C)C)CCBr |
Canonical SMILES |
CC(CCC=C(C)C)CCBr |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for R Citronellyl Bromide
Stereoselective Halogenation of Chiral Alcohols
A primary and direct route to (R)-(-)-Citronellyl bromide involves the substitution of the hydroxyl group in its chiral precursor, (R)-(-)-Citronellol. This transformation relies on reagents that facilitate the conversion of the poor leaving group (-OH) into a better one, allowing for nucleophilic substitution by a bromide ion.
Multistep Synthetic Routes from Unsaturated Hydrocarbon Precursors
An alternative to starting from citronellol (B86348) is to build the molecule from more fundamental, unsaturated hydrocarbon precursors. These routes offer flexibility but require precise control over reaction selectivity. A common strategy involves generating a suitable diene and then performing a selective functionalization.
Selective Hydrobromination Strategies
This approach requires an unsaturated hydrocarbon precursor containing the correct carbon skeleton, such as a derivative of citronellene or myrcene (B1677589). The key step is the selective addition of hydrogen bromide (HBr) across one of the double bonds to install the bromine atom at the desired primary position.
To achieve the required anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of a double bond, the reaction is typically performed under free-radical conditions. chemistrysteps.compharmaguideline.com Standard electrophilic addition of HBr would follow Markovnikov's rule, placing the bromine at the more substituted carbon, which is not desired for this synthesis.
The free-radical addition of HBr is initiated by peroxides (ROOR) or UV light. pwvas.orgyoutube.com The mechanism proceeds as follows:
Initiation : The peroxide initiator undergoes homolytic cleavage to form two alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).
Propagation : The bromine radical adds to the terminal double bond of the hydrocarbon precursor. This addition occurs in a way that generates the most stable carbon radical intermediate (e.g., a tertiary or secondary radical over a primary one). chemistrysteps.commasterorganicchemistry.com
Propagation : The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the final this compound product and regenerating a bromine radical, which continues the chain reaction.
This method's success hinges on the selective reaction at the terminal double bond of a precursor like β-myrcene, leaving the internal double bond intact.
Controlled Beta-Elimination via Pyrolysis
The term beta-elimination typically refers to the formation of an alkene from an alkyl halide, which is the reverse of the desired synthesis. In this context, however, pyrolysis is employed as a strategic step to generate the necessary unsaturated hydrocarbon precursor from a more readily available starting material.
A prominent industrial example is the synthesis of myrcene, a key diene precursor, via the thermal rearrangement (pyrolysis) of β-pinene, which is sourced from turpentine. wikipedia.orgresearchgate.net When β-pinene is heated to high temperatures (around 400 °C), its strained four-membered ring opens in a retro-ene type reaction, yielding myrcene. google.comresearchgate.net This process provides a crucial C10 hydrocarbon backbone that can be further modified.
Once myrcene is obtained, it can be utilized in the selective hydrobromination strategy described in section 2.2.1 to synthesize citronellyl bromide. Therefore, pyrolysis is not a direct step in forming the C-Br bond but is an essential upstream process for creating the specific hydrocarbon substrate required for subsequent selective transformations.
Derivations from Natural Chiral Pool Feedstocks
The utilization of readily available chiral molecules from nature, often referred to as the "chiral pool," is a cornerstone of efficient and stereoselective synthesis. L-Menthol, with its well-defined stereochemistry, serves as an excellent starting material for the synthesis of other chiral compounds like this compound.
A key challenge in the synthesis of this compound from L-Menthol is the regioselective opening of the cyclohexane (B81311) ring to generate the characteristic acyclic carbon skeleton of citronellol. While direct synthetic routes are the subject of ongoing research, established methodologies often proceed through intermediates that facilitate this transformation.
One documented approach leverages a multi-step sequence that begins with the conversion of L-Menthol to a suitable derivative that can undergo ring cleavage. A potential pathway involves the pyrolytic elimination of a menthyl xanthate, a reaction known as the Chugaev elimination. This reaction typically yields a mixture of menthene isomers.
Subsequent ozonolysis of the menthene mixture would cleave the carbon-carbon double bond within the ring, leading to the formation of a dicarbonyl compound. The specific structure of this intermediate would depend on the position of the double bond in the menthene precursor. Further chemical manipulations would then be required to reduce the carbonyl groups and selectively functionalize the molecule to afford (R)-citronellol.
Once (R)-citronellol is obtained, the final step is the conversion of the primary alcohol to the corresponding bromide. This is a standard functional group transformation that can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (CBr₄), to yield the target molecule, this compound.
Detailed research has demonstrated the feasibility of utilizing intermediates derived from L-Menthol in the synthesis of complex molecules. For instance, the synthesis of the antileukemic sesquiterpene (+)-caparratriene has been reported to start from L-Menthol and proceeds through a key intermediate, citronellyltriphenylphosphonium bromide, which is directly prepared from this compound. This underscores the importance of this compound as a synthetic intermediate accessible from the chiral pool.
Stereochemical Control and Analysis in R Citronellyl Bromide Chemistry
Methodologies for Enantiomeric Purity Assessment in Synthetic Protocols
The enantiomeric purity of (R)-(-)-Citronellyl bromide and its derivatives is a critical parameter that is assessed throughout synthetic protocols. The determination of enantiomeric excess (ee) ensures the stereochemical integrity of starting materials, intermediates, and final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.
Chiral HPLC methods offer excellent resolution of enantiomers for a wide range of compounds. The choice of the chiral stationary phase is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving the enantiomers of terpenoid compounds. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. umn.eduuma.esheraldopenaccess.usnih.gov
Chiral Gas Chromatography is another indispensable tool, especially for volatile compounds like many citronellyl derivatives. labrulez.comgcms.cz Capillary columns coated with cyclodextrin (B1172386) derivatives are commonly employed as the chiral stationary phase. scispec.co.thresearchgate.net The temperature program of the GC oven is a key parameter that is optimized to maximize the resolution between the enantiomers.
Table 1: Representative Chiral Chromatography Conditions for Terpenoid Analysis
| Analytical Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Analyte Type | Reference |
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | Terpenoid Esters | umn.eduuma.es |
| Chiral GC | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Helium | Volatile Terpenoids | scispec.co.thresearchgate.net |
| Chiral GC-MS | HP-chiral-20B (cyclodextrin-based) | Helium | Terpenoid components in essential oils | jmaterenvironsci.com |
In addition to chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity. Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can induce chemical shift differences between the signals of enantiomers in the ¹H and ¹³C NMR spectra, allowing for their quantification. rsc.org
Spectroscopic and Chromatographic Techniques for Stereochemical Verification
The stereochemical integrity of this compound and its reaction products is unequivocally verified using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. researchgate.nethmdb.ca While standard NMR can confirm the connectivity of atoms, it does not typically differentiate between enantiomers. However, as mentioned earlier, the use of chiral shift reagents can induce diastereotopic shifts, allowing for the determination of enantiomeric excess. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with a chiral column, GC-MS is a powerful technique for both separating and identifying enantiomers. scispec.co.thjmaterenvironsci.com The mass spectrometer provides structural information, confirming the identity of the separated compounds, while the chiral gas chromatogram provides the enantiomeric ratio.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for the accurate determination of enantiomeric excess. umn.eduuma.esheraldopenaccess.usnih.gov By using a suitable chiral stationary phase, baseline separation of enantiomers can often be achieved, allowing for precise quantification.
Table 3: Spectroscopic and Chromatographic Data for this compound and Related Compounds
| Technique | Compound | Key Data | Reference |
| ¹H NMR (CDCl₃) | This compound | δ 5.10 (t, 1H, C=CH), 3.42 (m, 2H, CH₂Br), 1.68 (s, 3H, CH₃), 1.60 (s, 3H, CH₃), 0.92 (d, 3H, CH₃) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| ¹³C NMR (CDCl₃) | This compound | δ 131.5, 124.5, 39.8, 37.0, 35.8, 30.8, 25.7, 19.5, 17.6 | rsc.org |
| Chiral GC | (R/S)-Citronellol | Baseline separation on a β-cyclodextrin column | labrulez.comgcms.cz |
| Chiral HPLC | Racemic Terpenoid Esters | Resolution > 1.5 on a polysaccharide-based CSP | umn.eduuma.es |
Advanced Applications of R Citronellyl Bromide in Asymmetric Organic Synthesis
Synthesis of Chiral Amines via Gabriel Synthesis and Analogous Reactions
The Gabriel synthesis provides a robust and reliable method for converting primary alkyl halides into primary amines, effectively avoiding the overalkylation often encountered in direct amination with ammonia. masterorganicchemistry.comscielo.br (R)-(-)-Citronellyl bromide serves as an excellent substrate for this reaction, enabling the synthesis of valuable chiral amine derivatives while preserving the integrity of the stereocenter. researchgate.net
The synthesis of (R)-3,7-Dimethyloct-6-en-1-amine from this compound is a classic application of the Gabriel synthesis. researchgate.net The process involves two main steps:
N-Alkylation of Phthalimide (B116566): The reaction is initiated by the deprotonation of phthalimide using a suitable base, such as potassium hydroxide (B78521) (KOH), to form potassium phthalimide. libretexts.org This phthalimide anion, a potent nitrogen nucleophile, then reacts with this compound in a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of N-((R)-3,7-dimethyloct-6-en-1-yl)phthalimide. jergym.cznrochemistry.com The bulky nature of the phthalimide nucleophile ensures that the reaction is largely limited to primary alkyl halides and helps prevent side reactions. mnstate.edu
Hydrazinolysis: The resulting N-alkylated phthalimide is subsequently cleaved to release the desired primary amine. masterorganicchemistry.com This is most commonly achieved by treating the intermediate with hydrazine (B178648) (N2H4) in a solvent like ethanol. wikipedia.org The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) precipitate and liberating the free primary amine, (R)-3,7-Dimethyloct-6-en-1-amine. nrochemistry.comwikipedia.org
This synthetic route is highly effective for producing the chiral amine in good yield while retaining the (R)-configuration of the original substrate.
| Reaction Stage | Reactants | Reagents/Solvents | Product |
| N-Alkylation | This compound, Potassium Phthalimide | Dimethylformamide (DMF) | N-((R)-3,7-dimethyloct-6-en-1-yl)phthalimide |
| Cleavage | N-((R)-3,7-dimethyloct-6-en-1-yl)phthalimide | Hydrazine hydrate, Ethanol | (R)-3,7-Dimethyloct-6-en-1-amine |
The (R)-3,7-Dimethyloct-6-en-1-amine synthesized via the Gabriel pathway is a versatile intermediate for creating more complex chiral molecules, particularly chiral amide scaffolds. researchgate.net Amides are formed through the condensation reaction between a carboxylic acid and an amine. nih.gov
In a typical procedure, the chiral amine is reacted with a dicarboxylic acid or its activated derivative (e.g., an acyl chloride or ester). researchgate.netrsc.org This condensation reaction, often facilitated by a coupling agent or conducted under conditions that promote the removal of water, results in the formation of a stable amide bond. researchgate.netnih.gov When a dicarboxylic acid is used, the reaction can lead to the formation of "retro amides" or polyamides, depending on the stoichiometry and reaction conditions. researchgate.net The resulting amide retains the stereochemical information from the citronellyl backbone, making this a valuable method for incorporating a chiral, lipophilic moiety into larger molecular frameworks, which is of interest in medicinal chemistry and materials science.
| Reactant 1 | Reactant 2 | Coupling Method | Product Class |
| (R)-3,7-Dimethyloct-6-en-1-amine | Dicarboxylic Acid (e.g., Adipic acid) | Dehydrative coupling (e.g., using TiCl4) | Chiral bis-amide |
| (R)-3,7-Dimethyloct-6-en-1-amine | Monocarboxylic Acid (e.g., Benzoic acid) | Activated ester method | Chiral mono-amide |
Alkylation Reactions for Stereoselective Formation of Organosulfur Compounds
The electrophilic nature of this compound makes it a suitable agent for the alkylation of various nucleophiles, including nitrogen centers on sulfur-containing functional groups. This allows for the stereoselective introduction of the chiral citronellyl group to create complex organosulfur compounds. researchgate.net
Sulfonimidates are a class of organosulfur compounds that can be functionalized through N-alkylation. The nitrogen atom of an NH-sulfonimidate or its conjugate base can act as a nucleophile, reacting with this compound to form a new N-C bond. The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). rwth-aachen.de The base deprotonates the nitrogen, enhancing its nucleophilicity for the subsequent SN2 reaction with the alkyl bromide. This process yields an N-((R)-citronellyl)sulfonimidate, transferring the chirality of the starting material into the final organosulfur product.
Similarly, sulfondiimidates (also known as sulfondiimines) can be N-alkylated using this compound. researchgate.net These compounds contain two nitrogen atoms attached to a central sulfur atom. Mono-alkylation can be achieved by carefully controlling the reaction conditions. Using a base like potassium hydroxide in DMSO facilitates the alkylation of one of the nitrogen atoms with the chiral citronellyl group. rwth-aachen.de This reaction provides a direct route to chiral sulfondiimidates, which are valuable in synthetic and medicinal chemistry due to the unique properties conferred by the sulfur(VI) center.
| Sulfur Precursor | Alkylating Agent | Reagents/Solvents | Product Class |
| NH-Sulfonimidate | This compound | KOH, DMSO | N-((R)-Citronellyl)sulfonimidate |
| NH-Sulfondiimidate | This compound | KOH, DMSO | N-((R)-Citronellyl)sulfondiimidate |
Wittig Reaction-Based Routes to Complex Chiral Olefins
The Wittig reaction is a powerful tool for carbon-carbon bond formation, specifically for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org this compound serves as a precursor to the necessary phosphonium (B103445) ylide, enabling the introduction of the chiral citronellyl fragment into a new olefinic structure. researchgate.net
The synthesis begins with the preparation of a phosphonium salt. This compound is reacted with a phosphine, most commonly triphenylphosphine (B44618) (PPh3), in an SN2 reaction to yield (R)-citronellyltriphenylphosphonium bromide. masterorganicchemistry.comyoutube.com
This phosphonium salt is then treated with a strong base, such as n-butyllithium (n-BuLi), to deprotonate the carbon adjacent to the phosphorus atom, generating a highly reactive phosphonium ylide (also known as a Wittig reagent). libretexts.org The resulting ylide, which carries the chiral citronellyl moiety, can then be reacted with an aldehyde or ketone. The ylide attacks the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate, which rapidly decomposes to form the desired alkene and triphenylphosphine oxide. organic-chemistry.org The formation of the very stable phosphorus-oxygen double bond is the driving force for this reaction. libretexts.org
This methodology has been successfully applied to the stereoselective synthesis of complex natural products. For instance, (R)-citronellyltriphenylphosphonium bromide is a key intermediate in the synthesis of the sesquiterpene (+)-caparratriene. researchgate.net
| Reaction Stage | Reactants | Reagents/Solvents | Intermediate/Product |
| Phosphonium Salt Formation | This compound, Triphenylphosphine | Toluene (B28343), Heat | (R)-Citronellyltriphenylphosphonium bromide |
| Ylide Generation | (R)-Citronellyltriphenylphosphonium bromide | n-Butyllithium (n-BuLi), THF | (R)-Citronellyl-derived phosphonium ylide |
| Wittig Olefination | (R)-Citronellyl-derived phosphonium ylide, Aldehyde/Ketone | THF | Chiral Olefin (e.g., (+)-Caparratriene precursor) |
Synthesis of Citronellyltriphenylphosphonium Bromide Intermediates
A significant application of this compound is its conversion to citronellyltriphenylphosphonium bromide. This phosphonium salt is a key intermediate in Wittig reactions, a widely used method for forming carbon-carbon double bonds. The reaction of this compound with triphenylphosphine yields the corresponding phosphonium salt, which can then be used to introduce the chiral citronellyl moiety into a target molecule. sigmaaldrich.comsigmaaldrich.com This intermediate is particularly crucial in the synthesis of various terpenes and other natural products where the stereochemistry of the final product is critical. sigmaaldrich.comsigmaaldrich.com
| Reactant | Reagent | Product | Significance |
| This compound | Triphenylphosphine | Citronellyltriphenylphosphonium bromide | Key intermediate for Wittig reactions |
Stereoselective Total Synthesis of (+)-Caparratriene and Related Sesquiterpenes
The utility of citronellyltriphenylphosphonium bromide, derived from this compound, is exemplified in the stereoselective total synthesis of (+)-caparratriene. sigmaaldrich.comsigmaaldrich.com This sesquiterpene, a natural product with potential biological activity, requires precise control of stereochemistry for its synthesis. The Wittig reaction involving the chiral phosphonium salt allows for the diastereoselective formation of a key carbon-carbon double bond, establishing the correct stereochemistry in the final product. sigmaaldrich.comsigmaaldrich.com This approach highlights the importance of this compound as a source of chirality in the synthesis of complex natural products.
Contributions to Chiral Phosphoramidite Chemistry
While not directly forming a phosphoramidite, the chiral nature of this compound makes it a valuable precursor for synthesizing chiral ligands and other molecules that are integral to asymmetric catalysis, a field where chiral phosphoramidites are prominent.
Two-Step Synthesis of Chiral Fatty Acid Analogs (e.g., (R)-Tuberculostearic Acid)
This compound serves as a starting material for the synthesis of chiral fatty acid analogs, such as (R)-tuberculostearic acid. Although the direct two-step synthesis from citronellyl bromide is not explicitly detailed in the provided context, the synthesis of such chiral fatty acids often involves the introduction of a chiral alkyl group, for which this compound is a suitable precursor. The synthesis of tuberculostearic acid, a component of the tubercle bacillus, has been a subject of interest in medicinal chemistry.
Role in the Synthesis of Chiral Pheromones and Bioactive Terpenoids
The chiral nature of this compound makes it an ideal starting material for the synthesis of various biologically active molecules, including insect pheromones and complex terpenoids.
Conversion to (R)-2,6-Dimethylnon-2-ene for Southern Corn Rootworm Pheromone Synthesis
A notable application of this compound is in the synthesis of the pheromone of the southern corn rootworm (Diabrotica undecimpunctata howardi). The synthesis involves the conversion of purified citronellyl bromide to (R)-2,6-dimethylnon-2-ene. scirp.orgresearchgate.net This transformation is achieved by treating the bromide with in-situ generated lithium dimethylcuprate. scirp.orgresearchgate.net This key intermediate is then further elaborated to produce the final pheromone, which is used in "attract and kill" strategies for pest control. scirp.org
| Starting Material | Key Intermediate | Final Product | Application |
| This compound | (R)-2,6-Dimethylnon-2-ene | Southern Corn Rootworm Pheromone | Pest Control |
Use in the Synthesis of δ-Tocotrienol
This compound has been explored as a potential coupling partner in the synthesis of δ-tocotrienol and its analogs. nih.gov Tocotrienols are a class of vitamin E compounds with various health benefits. In synthetic strategies, the chiral side chain of tocotrienols can be constructed using chiral building blocks like this compound. Although a specific coupling reaction with an acetate (B1210297) derivative was reported to be unsuccessful, alternative coupling strategies, such as those involving Grignard reagents derived from this compound, have been considered. nih.gov
Ring-Closing Metathesis for Chiral Cycloalkene Formation
Ring-closing metathesis (RCM) has become a powerful tool for the synthesis of cyclic compounds, offering high efficiency and functional group tolerance. researchgate.net The strategic application of RCM to derivatives of this compound provides an elegant pathway to valuable chiral cycloalkenes. This approach leverages the inherent stereochemistry of the starting material to produce enantiomerically enriched cyclic structures. A notable synthetic strategy involves the conversion of citronellal, a closely related compound, into a diene precursor for subsequent macrocyclization via RCM, highlighting the utility of this synthetic family in complex ring formation. researchgate.net
The first step in this synthetic sequence is the conversion of this compound into a suitable acyclic diene. This transformation is crucial as RCM requires a molecule with two terminal alkene functionalities that can react intramolecularly. A plausible synthetic route involves a nucleophilic substitution reaction at the primary bromide. For instance, this compound can be converted into its corresponding Grignard reagent, which is then reacted with an electrophile containing a terminal double bond, such as allyl bromide. This sequence extends the carbon chain and installs the necessary second terminal alkene, yielding a 1,6-diene derivative that retains the original chiral center and is primed for cyclization.
With the chiral diene precursor in hand, the key ring-closing metathesis step is performed. The intramolecular reaction of the citronellene derivative, catalyzed by a ruthenium complex, leads to the formation of a new carbon-carbon double bond, creating a cyclic structure and releasing ethylene (B1197577) as a volatile byproduct. researchgate.net When a 1,6-diene derived from citronellyl bromide is subjected to RCM, it yields an optically active five-membered ring. This process provides a direct route to chiral cycloolefins such as (R)-(+)-3-Methylcyclopentene. The stereocenter from the original citronellyl moiety directs the formation of the chiral product, demonstrating an effective transfer of chirality from an acyclic precursor to a cyclic system.
The success of ring-closing metathesis is highly dependent on the choice of catalyst and reaction conditions. Ruthenium-based complexes, particularly Grubbs and Hoveyda-Grubbs catalysts (both first and second generation), are widely employed due to their high reactivity and tolerance for various functional groups. utc.edunih.gov Second-generation catalysts are generally more active and stable, allowing for efficient cyclization even with sterically demanding substrates. utc.edu The reactions are typically conducted in non-polar, degassed solvents like dichloromethane (B109758) or toluene at temperatures ranging from room temperature to reflux, depending on the catalyst's thermal stability and the substrate's reactivity. utc.edunih.gov
| Catalyst System | Typical Solvent | Temperature Range | Key Characteristics |
|---|---|---|---|
| Grubbs Catalyst® (1st Gen) | Dichloromethane (DCM), Toluene | 25-45 °C | Good general-purpose catalyst. beilstein-journals.org |
| Grubbs Catalyst® (2nd Gen) | DCM, Toluene | 25-80 °C | Higher activity, broader substrate scope, greater thermal stability. utc.edu |
| Hoveyda-Grubbs Catalyst (2nd Gen) | DCM, Toluene | 40-110 °C | High stability, allows for catalyst recovery and reuse in some cases. nih.gov |
Transition Metal-Catalyzed Transformations
Beyond metathesis, this compound is a valuable substrate for various transition metal-catalyzed reactions, particularly those involving nickel. Nickel catalysts offer a cost-effective and highly reactive alternative to palladium in several cross-coupling and cyclization reactions.
Nickel-catalyzed reductive intramolecular cyclization presents a modern alternative to traditional organotin-based radical cyclizations for forming carbo- and heterocyclic rings. organic-chemistry.org This methodology is directly applicable to this compound, which is an unsaturated alkyl halide. The reaction typically employs a nickel(II) complex, such as NiCl₂•DME/Pybox, with a stoichiometric reductant like zinc powder in a protic solvent such as methanol. organic-chemistry.org The mechanism is believed to involve the formation of carbon-centered radicals via a Ni(0)-mediated process. organic-chemistry.org In the case of this compound, this would lead to an intramolecular 5-exo-trig cyclization, where the radical generated at the primary carbon attacks the internal double bond to form a substituted methylcyclopentane (B18539) ring, with the stereochemistry being preserved or influenced by the existing chiral center. This method is valued for its operational simplicity and high diastereoselectivity. organic-chemistry.org
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, traditionally catalyzed by palladium. However, nickel catalysis has emerged as a powerful tool, particularly for coupling reactions involving challenging substrates. nih.govresearchgate.net While most commonly applied to aryl halides, advances have enabled the use of C(sp³)-hybridized electrophiles. This compound can potentially serve as the electrophilic partner in a nickel-catalyzed Suzuki coupling with various arylboronic acids to form a new C(sp³)-C(sp²) bond. This reaction would attach an aryl group at the C1 position of the citronellyl chain, yielding complex chiral molecules. The development of efficient nickel catalysts for such transformations provides a more economical and sustainable synthetic route. nih.govresearchgate.net
| Catalyst Precursor | Ligand | Typical Substrates | Reference |
|---|---|---|---|
| NiCl₂ | dppp (1,3-Bis(diphenylphosphino)propane) | Benzylic alcohols (via boronic ester intermediate) | researchgate.net |
| [(dppf)Ni(cinnamyl)Cl] | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Heteroaryl halides with heteroaryl boronic acids | nih.gov |
| Ni(cod)₂ | PCy₃ (Tricyclohexylphosphine) | Aryl halides and phenol (B47542) derivatives | researchgate.net |
Emerging Applications in Chiral Functional Materials and Spintronics
The intrinsic chirality of this compound is being leveraged to impart specific chiroptical and spin-selective properties to advanced materials. These properties are at the forefront of research in materials science, with potential applications in next-generation electronics and quantum computing.
The development of chiral organic semiconductors is a rapidly growing area of research, driven by the potential to create materials with unique light-emitting and spin-filtering properties. In a notable example, this compound has been utilized as a key starting material in the synthesis of enantiopure chiral organic semiconductors.
A new class of chiral organic semiconductors based on the dinaphtho[2,3-b:2,3-f]thieno[3,2-b]thiophene (DNTT) core has been designed and synthesized. umons.ac.beunimore.it The synthesis involves the functionalization of the DNTT core with chiral alkyl side chains derived from (R)-(+)-citronellol, the precursor to this compound. The resulting enantiopure compounds, (R)-DNTT and (S)-DNTT, were synthesized to investigate the influence of chirality on their charge transport properties and to explore their potential in spintronic applications. umons.ac.be
The synthetic strategy highlights the versatility of this compound as a chiral synthon. The citronellyl group provides a robust and well-defined chiral center that can be incorporated into larger, more complex molecular architectures without racemization. The resulting chiral semiconductors are solution-processable, which is a significant advantage for the fabrication of large-area electronic devices. orcid.org
| Compound | Precursor | Maximum Mobility (cm²/Vs) | Key Feature |
|---|---|---|---|
| (R)-DNTT | (R)-(+)-Citronellol | 0.52 | Enantiopure Chiral Semiconductor |
| (S)-DNTT | (S)-(-)-Citronellol | 0.57 | Enantiopure Chiral Semiconductor |
The Chirality-Induced Spin Selectivity (CISS) effect is a phenomenon where the transmission of electrons through a chiral molecule is dependent on the electron's spin. nih.gov This effect opens up the possibility of controlling electron spins without the need for magnetic fields, a crucial step towards the development of spintronic devices. archivephantomsnet.net Chiral molecules, such as those synthesized from this compound, can act as spin filters. umons.ac.be
To investigate the CISS effect in the newly synthesized chiral DNTT-based semiconductors, organic field-effect transistors (OFETs) were fabricated using the enantiopure (R)-DNTT and (S)-DNTT as the active layer. umons.ac.beunimore.it These devices featured magnetic contacts to inject and detect spin-polarized currents.
The experimental results demonstrated a significant magnetoresistance effect in these OFETs. umons.ac.be Notably, the two enantiomers, (R)-DNTT and (S)-DNTT, exhibited opposite behavior concerning the relative direction of the magnetization of the contacts. umons.ac.beunimore.it This enantiomer-specific response is a hallmark of the CISS effect and confirms that the chirality introduced by the citronellyl-derived side chains effectively influences the spin-dependent charge transport in the semiconductor.
Each enantiomer showed a high magnetoresistance for a specific orientation of the spin current injected from the magnetic contacts. umons.ac.be This finding is significant as it represents the first instance of an OFET where the current can be switched on and off by reversing the direction of an external magnetic field, a critical step towards the realization of spintronic logic devices. umons.ac.be This research contributes to a deeper understanding of the CISS effect and paves the way for the integration of chiral organic materials into practical spintronic applications. umons.ac.be
| Phenomenon | Observation | Significance |
|---|---|---|
| Magnetoresistance | High magnetoresistance observed in both (R)-DNTT and (S)-DNTT based OFETs. | Demonstrates the influence of molecular chirality on spin-dependent transport. |
| Enantiomer-Specific Behavior | Opposite response to the direction of magnetization for (R)-DNTT and (S)-DNTT. | Confirms the Chirality-Induced Spin Selectivity (CISS) effect. |
| Current Switching | The current can be switched on and off by reversing the external magnetic field. | A crucial step towards the development of spintronic devices. |
Future Research Directions and Methodological Advancements
Development of Novel and Sustainable Synthetic Pathways to (R)-(-)-Citronellyl Bromide
The traditional synthesis of this compound from its parent alcohol, (R)-(+)-citronellol, often relies on conventional brominating agents like phosphorus tribromide or hydrobromic acid. While effective, these methods present challenges related to atom economy and the use of hazardous reagents. Future research is focused on developing greener and more efficient synthetic alternatives.
Biocatalytic Halogenation: A significant frontier in sustainable chemistry is the use of enzymes to perform selective chemical transformations. The discovery and engineering of halogenase enzymes offer a promising route to chiral alkyl halides. tandfonline.comnih.gov Research into biocatalytic halogenation has demonstrated the ability of these enzymes to perform site- and regio-specific halogenation on complex organic molecules under mild, aqueous conditions. nih.govrsc.org A key future direction is the application of engineered halogenases for the direct bromination of (R)-(+)-citronellol. This approach would replace harsh chemical reagents with a biocatalyst operating at ambient temperature and pressure, significantly improving the sustainability of the synthesis.
Continuous Flow Technology: Methodological advancements using continuous flow chemistry present another avenue for improving the synthesis of this compound. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and reduced waste. nih.govflinders.edu.au Translating the bromination of (R)-(+)-citronellol to a continuous flow process could enable the use of greener solvents and facilitate safer handling of reactive intermediates. thieme-connect.dedurham.ac.uk The combination of biocatalysis within a flow system represents a particularly innovative approach, potentially leading to a highly efficient and automated production platform.
| Synthesis Approach | Key Advantages | Potential Reagents/Catalysts |
| Biocatalytic Bromination | High selectivity, mild reaction conditions, reduced environmental impact. tandfonline.com | Engineered Halogenase Enzymes, KBr |
| Continuous Flow Synthesis | Enhanced safety, improved process control, higher throughput, potential for automation. nih.gov | PBr₃ (with improved safety), Greener Brominating Agents |
| Photocatalytic Halogenation | Utilizes visible light, avoids harsh reagents, high selectivity. mdpi.com | Organophotocatalysts (e.g., Eosin Y), KBr |
Expansion of Asymmetric Transformations and Cascade Reactions Mediated by this compound
Beyond its role as a simple chiral precursor , future work will likely focus on leveraging the stereochemical information of this compound to direct more complex transformations.
Use as a Chiral Auxiliary: Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved. wikipedia.orgnih.govresearchgate.net While terpenes are common sources for auxiliaries nih.gov, the direct use of the (R)-(-)-citronellyl group in this capacity is an underexplored area. Future research could involve attaching the citronellyl moiety to substrates to control the stereoselectivity of reactions such as enolate alkylations or Diels-Alder cycloadditions, providing a reliable method for generating new stereocenters.
Initiation of Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient for building molecular complexity. researchgate.net this compound is an ideal candidate to initiate such cascades. For example, its reaction with a nucleophile could be followed by an intramolecular cyclization involving the alkene on the terpene backbone. This would allow for the rapid, stereocontrolled synthesis of complex cyclic and polycyclic structures, with the initial chirality of the citronellyl group influencing the final stereochemical outcome.
| Transformation Type | Role of this compound | Potential Products |
| Asymmetric Alkylation | Chiral Auxiliary | Enantioenriched carboxylic acid derivatives |
| Diels-Alder Reaction | Chiral Dienophile/Diene Component | Highly substituted chiral cyclohexenes |
| Alkylation-Cyclization Cascade | Chiral Initiator | Stereodefined carbocyclic and heterocyclic compounds |
Integration of this compound in Advanced Functional Materials and Catalysis
The unique chiral structure of the citronellyl group makes it an attractive component for advanced materials and catalysts. Research is moving towards incorporating this renewable terpene-derived unit into functional systems.
Chiral Polymers and Functional Materials: There is growing interest in synthesizing chiral polymers from renewable feedstocks like terpenes. mdpi.com this compound can serve as a monomer or a precursor to a monomer for polymerization. The resulting chiral polymers could find applications as chiral stationary phases for chromatography or as materials with unique chiroptical properties. nih.gov Furthermore, the citronellyl moiety could be grafted onto surfaces or incorporated into the linkers of Metal-Organic Frameworks (MOFs), creating chiral environments for enantioselective separations or sensing. researchgate.netrsc.org
Synthesis of Chiral Ligands for Asymmetric Catalysis: A significant area of future development is the use of this compound to synthesize novel chiral ligands for asymmetric catalysis. nih.gov The bromide functionality allows for straightforward attachment of the chiral terpene scaffold to common ligand backbones (e.g., phosphines, amines, N-heterocycles). These new ligands could be applied in a range of metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond-forming reactions, where the steric and electronic properties of the citronellyl group would influence the enantioselectivity of the transformation. researchgate.netorganic-chemistry.org
Computational Chemistry and In Silico Studies for Mechanistic Understanding and Prediction of Stereoselectivity
Computational chemistry is an indispensable tool for understanding reaction mechanisms and predicting stereochemical outcomes, thereby accelerating the development of new synthetic methods. researchgate.net
Modeling Reaction Pathways and Transition States: The primary reaction of this compound is nucleophilic substitution (S_N2). Density Functional Theory (DFT) calculations can be employed to model the transition state of this reaction with various nucleophiles. sciforum.netresearchgate.net Such studies can provide quantitative insights into activation energy barriers, rationalize observed reactivity, and predict the feasibility of new transformations. This predictive power can guide experimental design, saving time and resources. scispace.com
Predicting Stereoselectivity in Cascade Reactions: For the proposed cascade reactions, computational modeling will be crucial. In silico studies can elucidate the complex potential energy surfaces of carbocationic cyclizations that could be initiated by the departure of the bromide leaving group. nih.govnih.gov By calculating the energies of competing diastereomeric transition states, these models can predict the stereochemical outcome of complex cyclizations, enabling the rational design of substrates that lead to a single desired product isomer. researchgate.net This predictive capability is essential for harnessing the full synthetic potential of cascade reactions initiated by this compound. peerj.com
| Computational Method | Application Area | Predicted Parameters |
| DFT Calculations | S_N2 Reactions | Transition state energy (ΔG‡), reaction barriers, kinetic feasibility. researchgate.net |
| Molecular Dynamics | Substrate-Catalyst Binding | Binding affinities, conformational analysis of ligand-metal complexes. |
| QM/MM Simulations | Biocatalytic Halogenation | Enzyme-substrate interactions, prediction of active site mutations. |
| Potential Energy Surface Mapping | Cascade Cyclizations | Lowest energy reaction pathways, prediction of major stereoisomers. |
Q & A
Q. What are the primary synthetic applications of (R)-(-)-Citronellyl bromide in organic chemistry, and what methodologies are employed?
this compound serves as a chiral building block in asymmetric synthesis. Key applications include:
- Gabriel Synthesis : Reaction with phthalimide derivatives to synthesize (R)-3,7-dimethyloct-6-en-1-amine, followed by condensation with dicarboxylic acids to form trans-amide derivatives .
- Alkylation Reactions : Use with KOH/DMSO to generate citronellyl sulfonimidates and sulfondiimidates .
- Wittig Reaction : Formation of (+)-caparrapi oxide via reaction with carbonyl compounds .
- Phosphoramidite Chemistry : Two-step synthesis of (R)-tuberculostearic acid (TBSA) for mycobacterial phosphatidylglycerol analogs .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified as a WGK 3 substance (highly water-polluting) and exhibits acute toxicity (STOT SE 3). Critical precautions include:
- Use of PPE : Nitrile gloves, safety goggles, and fume hoods to avoid respiratory exposure .
- Waste Management : Segregation of halogenated waste and neutralization of residual bromide before disposal .
- Emergency Measures : Immediate rinsing with water for eye/skin contact and avoidance of ignition sources due to its flash point .
Q. How can researchers verify the purity and identity of this compound?
Standard analytical methods include:
- Refractive Index : 1.472–1.476 (25°C) .
- GC-MS/HPLC : Quantification of enantiomeric excess (≥97% purity) .
- NMR Spectroscopy : Characteristic peaks for bromide (δ 3.4–3.6 ppm for CH2Br) and chiral centers .
- Certificate of Analysis (COA) : Batch-specific validation via supplier documentation .
Advanced Research Questions
Q. How can contradictions in stereochemical outcomes be resolved when using this compound in asymmetric synthesis?
Discrepancies may arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Mitigation strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) to favor SN2 pathways and reduce racemization .
- Chiral Catalysts : Use of phase-transfer catalysts (e.g., cinchona alkaloids) to enhance enantioselectivity .
- In Situ Monitoring : Chiral HPLC or circular dichroism (CD) to track stereochemical integrity during reactions .
Q. What advanced techniques validate the enantiomeric purity of derivatives synthesized from this compound?
Beyond standard methods:
- Chiral Stationary Phase (CSP) HPLC : Columns like Chiralpak® IG/U for resolving diastereomers .
- X-ray Crystallography : Definitive confirmation of absolute configuration in crystalline products .
- Isotopic Labeling : 13C-NMR with labeled precursors to trace stereochemical retention .
Q. How does this compound enhance efficiency in total synthesis of natural products?
Its rigid terpene backbone and bromide leaving group enable rapid assembly of complex scaffolds. For example:
- Tuberculostearic Acid Synthesis : Phosphoramidite-mediated coupling with glycerol derivatives in Mycobacterium tuberculosis lipid studies .
- Scalability : Two-step protocols reduce intermediate purification steps, improving yield (reported >85% in optimized conditions) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to minimize variability in reactions involving this compound?
Key considerations:
- Control Groups : Parallel reactions with racemic citronellyl bromide to assess enantiomeric drift .
- Replicate Sampling : Triplicate runs for statistical validation of yields and purity .
- Environmental Factors : Humidity control to prevent hydrolysis of the bromide group .
Q. What statistical approaches are recommended for analyzing contradictory data in citronellyl bromide-based studies?
- ANOVA : To identify significant deviations in reaction outcomes across batches .
- Principal Component Analysis (PCA) : Correlate variables like solvent polarity, temperature, and catalyst loading with enantiomeric excess .
Tables
| Physical Property | Value | Reference |
|---|---|---|
| Boiling Point | 214–216°C | |
| Density | 1.065 g/mL (25°C) | |
| Refractive Index (n²⁵/D) | 1.472–1.476 | |
| Enantiomeric Purity | ≥97% (GC-MS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
